

Preclinical Evaluation of O-Desmethyl Midostaurin (CGP52421): A Technical Guide

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Compound of Interest

Compound Name: *O-Desmethyl Midostaurin*

Cat. No.: *B15542834*

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Abstract

O-Desmethyl Midostaurin, also known as CGP52421, is one of two major active metabolites of the multi-kinase inhibitor Midostaurin (Rydapt®). Formed primarily through CYP3A4-mediated metabolism, CGP52421 exhibits a significantly longer terminal half-life than its parent compound, contributing substantially to the total systemic exposure upon administration of Midostaurin. This technical guide provides a comprehensive overview of the preclinical evaluation of **O-Desmethyl Midostaurin**, summarizing its mechanism of action, in vitro efficacy, and pharmacokinetic profile. The information presented herein is intended to support further research and development efforts involving this significant metabolite.

Introduction

Midostaurin is a first-in-class FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed FLT3-mutated Acute Myeloid Leukemia (AML) and for advanced Systemic Mastocytosis (SM). Following oral administration, Midostaurin is extensively metabolized into two major active metabolites, CGP62221 (O-demethylated product) and CGP52421 (a hydroxylated derivative). CGP52421 is notable for its exceptionally long plasma half-life of approximately 482 to 495 hours.^{[1][2]} This extended presence in circulation underscores the importance of understanding its distinct pharmacological and toxicological profile. This document collates available preclinical data to provide a detailed technical resource on **O-Desmethyl Midostaurin**.

Mechanism of Action

Like its parent compound, **O-Desmethyl Midostaurin** (CGP52421) is a multi-targeted kinase inhibitor.[3] It competitively binds to the ATP-binding site of various kinases, thereby inhibiting their phosphorylative activity.[4][5]

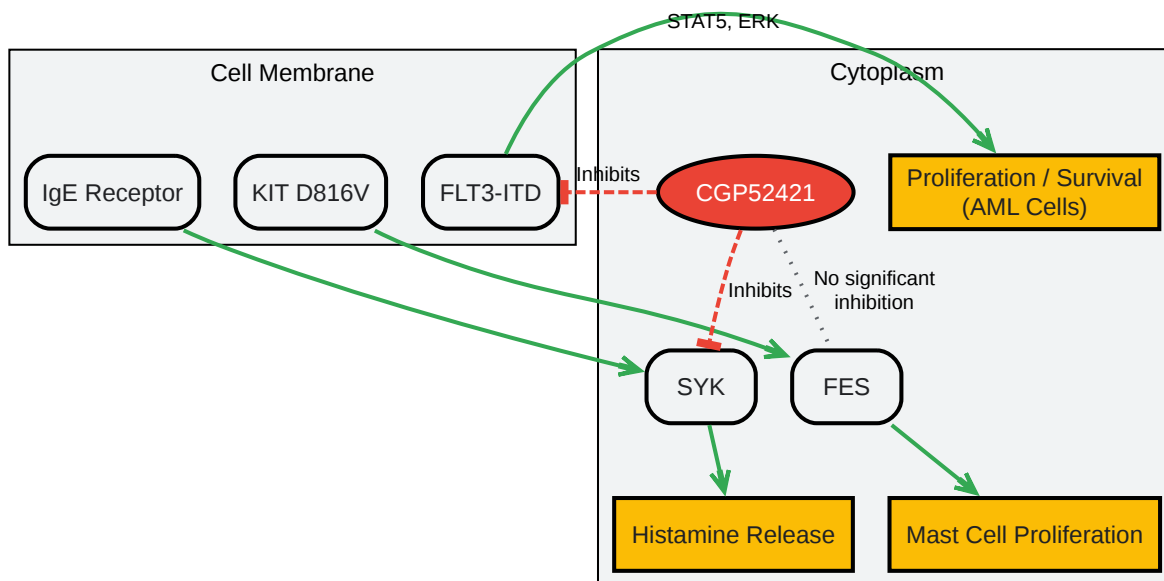
Kinase Inhibition Profile

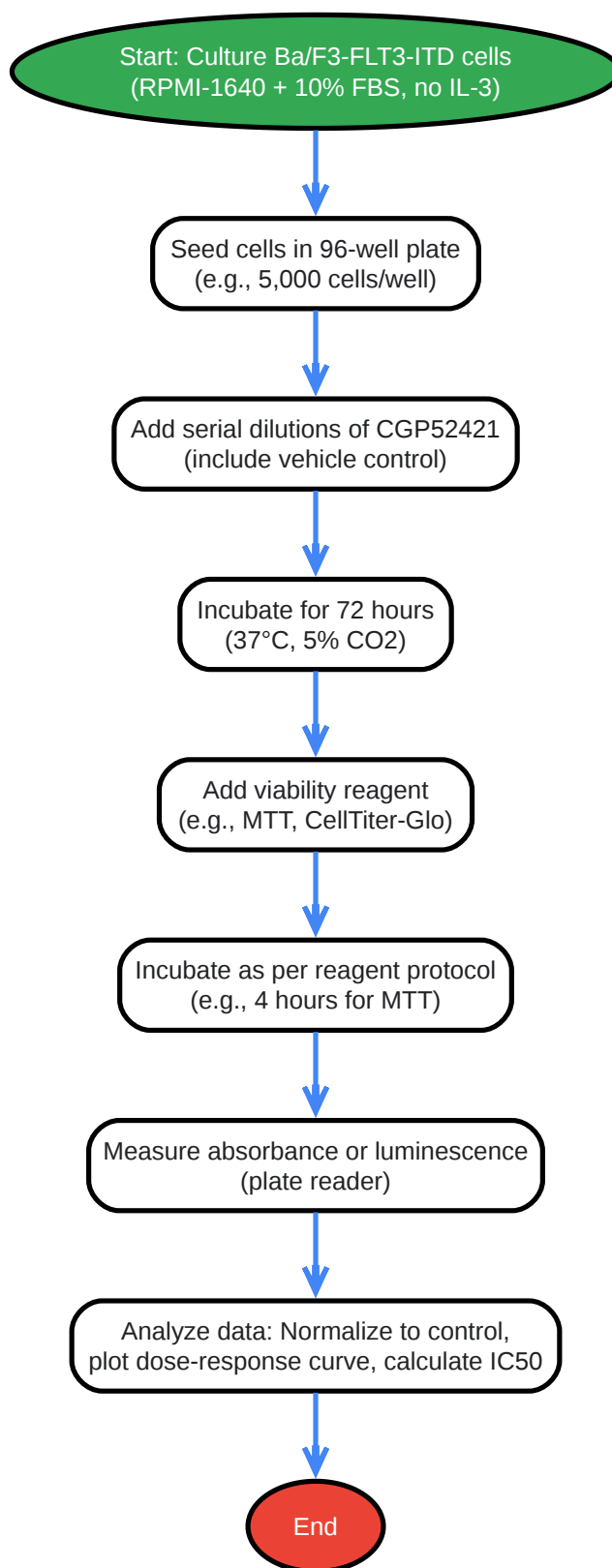
CGP52421 has been shown to inhibit a range of kinases implicated in oncogenesis and inflammatory responses. Its inhibitory activity is context-dependent, showing potency against certain targets while being less effective against others compared to Midostaurin and the co-metabolite CGP62221.

- **FLT3:** CGP52421 demonstrates inhibitory activity against mutant forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y.[3] This activity is crucial for the therapeutic effect of Midostaurin in FLT3-mutated AML. In Ba/F3 cells expressing FLT3-ITD, CGP52421 has been shown to inhibit FLT3 signaling and induce apoptosis.[3]
- **KIT:** The effect of CGP52421 on the KIT receptor tyrosine kinase appears to be less pronounced than that of Midostaurin. Studies on neoplastic mast cells have shown that while Midostaurin and CGP62221 inhibit KIT-dependent proliferation and induce dephosphorylation of KIT D816V, CGP52421 shows little to no inhibitory effect on KIT activation or KIT-dependent cell growth.[6][7]
- **SYK (Spleen Tyrosine Kinase):** Both major metabolites of Midostaurin, including CGP52421, are recognized as inhibitors of SYK.[7][8] SYK is a key mediator in the signaling pathway downstream of the IgE receptor. This inhibition is consistent with the observed effects of CGP52421 on mast cell and basophil function.
- **FES:** In contrast to its effect on SYK, CGP52421 does not appear to significantly recognize or inhibit the FES proto-oncogene tyrosine kinase, a key downstream regulator of KIT D816V. This is a point of differentiation from Midostaurin and CGP62221.[7]

Signaling Pathways

The inhibitory actions of CGP52421 on various kinases translate to the modulation of critical cellular signaling pathways. The diagram below illustrates the key targeted pathways.





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